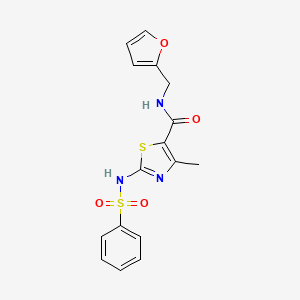

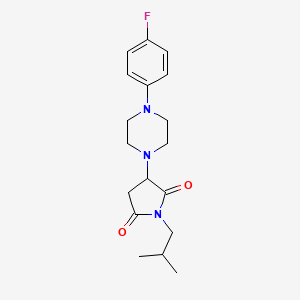

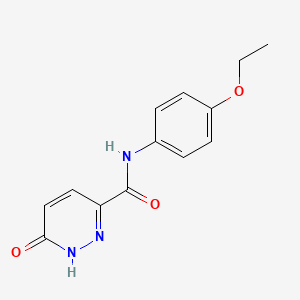

N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is a compound that belongs to the class of 2-aminothiazole derivatives . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including “this compound”, involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . This method, known as Hantzsch’s synthesis, is the most frequently used method for the preparation of 2-aminothiazole and their derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C15H15N3O3S . Its molecular weight is 317.36 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.349±0.06 g/cm3 .Applications De Recherche Scientifique

Antimicrobial Activity and Molecular Characterization : A study conducted by Çakmak et al. (2022) focused on a thiazole-based heterocyclic amide, related in structure to the compound of interest, which exhibited significant antimicrobial activity against a variety of microorganisms. The compound's molecular and electronic structures were explored through X-ray diffraction and density functional theory (DFT) modelling, suggesting potential for further pharmacological and medical applications due to its antimicrobial efficacy (Çakmak et al., 2022).

Synthesis and Reactivity Studies : Research by Aleksandrov and El’chaninov (2017) on a similar compound, N-(1-Naphthyl)furan-2-carboxamide, involved synthesizing and then modifying it through various chemical reactions. This work contributes to the understanding of the chemical reactivity and potential modifications that can be applied to similar compounds for varied applications, including potentially pharmaceutical ones (Aleksandrov & El’chaninov, 2017).

Carbonic Anhydrase Inhibition for IOP Lowering : A study by Ilies et al. (2000) reported on sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamide moieties, similar in function to the compound , demonstrating strong inhibitory effects on carbonic anhydrase isozymes. Some of these compounds showed promising results as topical agents for lowering intraocular pressure, indicating potential applications in treating glaucoma (Ilies et al., 2000).

Heterocyclic Compound Synthesis for Biological Study : Koparır et al. (2005) synthesized compounds from furan-2-carboxylic acid hydrazide, exploring their tautomeric equilibrium and potential biological activity. Such studies contribute to the broader understanding of heterocyclic compounds similar to "N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide," offering insights into their chemical properties and potential biological applications (Koparır et al., 2005).

Mécanisme D'action

While the specific mechanism of action for “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is not provided in the available sources, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are considered valuable in the field of oncology-related drug discovery .

Orientations Futures

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This information will be useful for future innovation .

Propriétés

IUPAC Name |

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGIMZPAXOEQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)

![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)

![(2-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2800647.png)